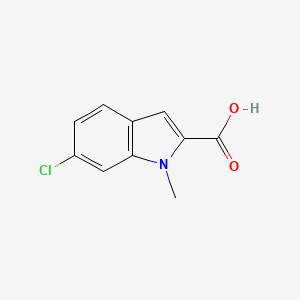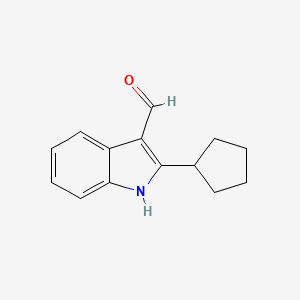![molecular formula C9H9NS2 B1351909 [(2-Isothiocyanatoethyl)thio]benzene CAS No. 38752-37-3](/img/structure/B1351909.png)
[(2-Isothiocyanatoethyl)thio]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Isothiocyanatoethyl)thio]benzene is an organic compound with the molecular formula C9H9NS2 It features a benzene ring substituted with a 2-isothiocyanatoethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of [(2-Isothiocyanatoethyl)thio]benzene typically begins with benzene derivatives and appropriate thiol and isothiocyanate precursors.
Reaction Conditions: One common method involves the reaction of 2-chloroethyl isothiocyanate with thiophenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product can be purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for higher yields and scalability. This might include continuous flow reactions and the use of more efficient catalysts or solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: [(2-Isothiocyanatoethyl)thio]benzene can undergo nucleophilic substitution reactions due to the presence of the isothiocyanate group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfur and nitrogen atoms.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include thioureas or isothiocyanate derivatives.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
[(2-Isothiocyanatoethyl)thio]benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds.
Biology and Medicine
In medicinal chemistry, this compound derivatives have been explored for their potential biological activities. These compounds can act as inhibitors of certain enzymes or as ligands for targeting specific proteins.
Industry
The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings. Its ability to form stable bonds with other molecules allows for the creation of materials with enhanced properties.
Wirkmechanismus
The mechanism by which [(2-Isothiocyanatoethyl)thio]benzene exerts its effects typically involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, altering the function of the target molecule. In biological systems, this might involve the inhibition of enzyme activity or the modification of protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the ethylthio group.
Benzyl isothiocyanate: Contains a benzyl group instead of the ethylthio group.
2-Isothiocyanatoethylbenzene: Similar but without the sulfur atom.
Uniqueness
[(2-Isothiocyanatoethyl)thio]benzene is unique due to the presence of both the isothiocyanate and ethylthio groups, which confer distinct reactivity and properties. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-isothiocyanatoethylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c11-8-10-6-7-12-9-4-2-1-3-5-9/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJAAYHHRTWQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCN=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407110 |
Source


|
| Record name | [(2-isothiocyanatoethyl)thio]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38752-37-3 |
Source


|
| Record name | [(2-isothiocyanatoethyl)thio]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-isothiocyanatoethyl)sulfanyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)


